molecular formula C13H24N2O2 B1532377 Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate CAS No. 887588-04-7

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate

Cat. No.: B1532377
CAS No.: 887588-04-7
M. Wt: 240.34 g/mol
InChI Key: NCKAETPZBCKKQX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 It is a piperidine derivative, where the piperidine ring is substituted with a tert-butyl ester group at the 1-position and a cyclopropylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and cyclopropylamine. One common method includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl chloroformate as the reagent.

    Addition of the cyclopropylamino group: The cyclopropylamino group is added through nucleophilic substitution reactions, using cyclopropylamine as the nucleophile.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted piperidine derivatives with different functional groups replacing the cyclopropylamino group.

Scientific Research Applications

Chemistry: : Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery.

Biology: : In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the development of probes and inhibitors for biochemical assays.

Medicine: : The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific biological pathways.

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride: A hydrochloride salt form of the compound with similar properties but different solubility and stability characteristics.

    Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Another piperidine derivative with a different substituent at the 4-position, used in similar applications.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylamino group and the tert-butyl ester group provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKAETPZBCKKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679044
Record name tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-04-7
Record name 1,1-Dimethylethyl 3-(cyclopropylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887588-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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